

physicochemical properties of 2-ethyl-1,3-oxazole

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Compound of Interest

Compound Name: 2-ethyl-1,3-oxazole

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An In-depth Technical Guide on the Physicochemical Properties of **2-Ethyl-1,3-oxazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-oxazole is a heterocyclic aromatic organic compound belonging to the oxazole family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. Such scaffolds are of significant interest in medicinal chemistry and material sciences due to their diverse biological activities and unique chemical properties.^[1] A thorough understanding of the physicochemical properties of substituted oxazoles like **2-ethyl-1,3-oxazole** is fundamental for predicting their behavior in biological systems, designing synthetic routes, and developing new applications.

This guide provides a summary of the available physicochemical data for **2-ethyl-1,3-oxazole**, details the standard experimental protocols for their determination, and outlines a general workflow for the characterization of such novel compounds.

Physicochemical Properties

Direct experimental data for **2-ethyl-1,3-oxazole** is limited in publicly accessible literature. The following table summarizes the available computed and predicted properties for the target molecule. For comparative context, a second table provides the known experimental data for the parent compound, 1,3-oxazole.

Table 1: Physicochemical Properties of **2-Ethyl-1,3-oxazole**

Property	Value	Data Type	Source
Molecular Formula	C ₅ H ₇ NO	-	[2]
Molecular Weight	97.11 g/mol	Calculated	[2]
logP	1.2	Predicted (XlogP)	[2]
Boiling Point	Not Available	Experimental	-
Melting Point	Not Available	Experimental	-
Density	Not Available	Experimental	-
pKa (Conjugate Acid)	Not Available	Experimental	-

Table 2: Experimental Physicochemical Properties of 1,3-Oxazole (Parent Compound)

Property	Value	Data Type	Source
Boiling Point	69-70 °C	Experimental	
Density	1.050 g/cm ³	Experimental	[3][4]
pKa (Conjugate Acid)	0.8 ± 0.2	Experimental	[4]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies used to determine the key physicochemical properties of organic compounds.

Boiling Point Determination

The boiling point is a critical physical constant for the characterization of liquid compounds. A common and effective method is the capillary method.

- Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this point, the liquid turns into a gas.

- Methodology (Capillary Method):
 - A small amount of the liquid sample (e.g., **2-ethyl-1,3-oxazole**) is placed in a small test tube or fusion tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid.
 - The apparatus, equipped with a thermometer, is heated slowly and uniformly, often using a Thiele tube or a metal heating block.
 - As the temperature rises, air trapped in the capillary tube expands and escapes, seen as bubbles.
 - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted.
 - The heat source is then removed, and the liquid is allowed to cool.
 - The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube. This occurs when the external pressure equals the vapor pressure of the compound.

Melting Point Determination

For solid compounds, the melting point is a key indicator of purity.

- Principle: The melting point is the temperature at which a substance changes state from solid to liquid. Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C), whereas impurities lower the melting point and broaden the range.
- Methodology (Capillary Method):
 - A small amount of the finely powdered solid sample is packed into a thin-walled capillary tube, sealed at one end.
 - The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus.

- The sample is heated slowly (e.g., a ramp rate of 1-2 °C per minute).
- Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.
- The melting point is reported as the range from T1 to T2.

Density Determination

Density, the mass per unit volume, is another fundamental physical property.

- Principle: Density is defined as mass divided by volume ($\rho = m/V$).
- Methodology (Using a Pycnometer or Volumetric Flask):
 - The mass of a clean, dry, and empty pycnometer or a small volumetric flask (W1) is accurately measured.
 - The container is filled to its calibrated volume with the liquid sample, and its mass is measured again (W2).
 - The mass of the liquid is calculated by subtracting the empty container's mass from the filled container's mass (Mass = W2 - W1).
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer or flask. Temperature must be recorded as density is temperature-dependent.

Solubility Determination

Solubility provides crucial information about a compound's polarity and the types of intermolecular forces it can form.

- Principle: The "like dissolves like" rule is a guiding principle, where polar solvents dissolve polar solutes and nonpolar solvents dissolve nonpolar solutes. Solubility is typically determined qualitatively.
- Methodology:

- A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.
- A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.
- The tube is shaken vigorously after each addition.
- The compound is classified as "soluble" if it dissolves completely. If it does not, it is "insoluble."
- This process is repeated with a range of solvents of varying polarity and pH (e.g., diethyl ether, 5% HCl, 5% NaOH) to build a solubility profile.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity or basicity of a compound.

- Principle: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.
- Methodology (Potentiometric Titration):
 - A precise amount of the compound is dissolved in a suitable solvent (often water or a water-alcohol mixture).
 - A standardized solution of a strong acid or base is added incrementally using a burette.
 - The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
 - The data are plotted as pH versus the volume of titrant added.
 - The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
 - Note on Oxazoles: Oxazoles are weak bases; therefore, the pKa of the conjugate acid (oxazolium ion) is typically determined by titrating the oxazole with a strong acid.^[5]

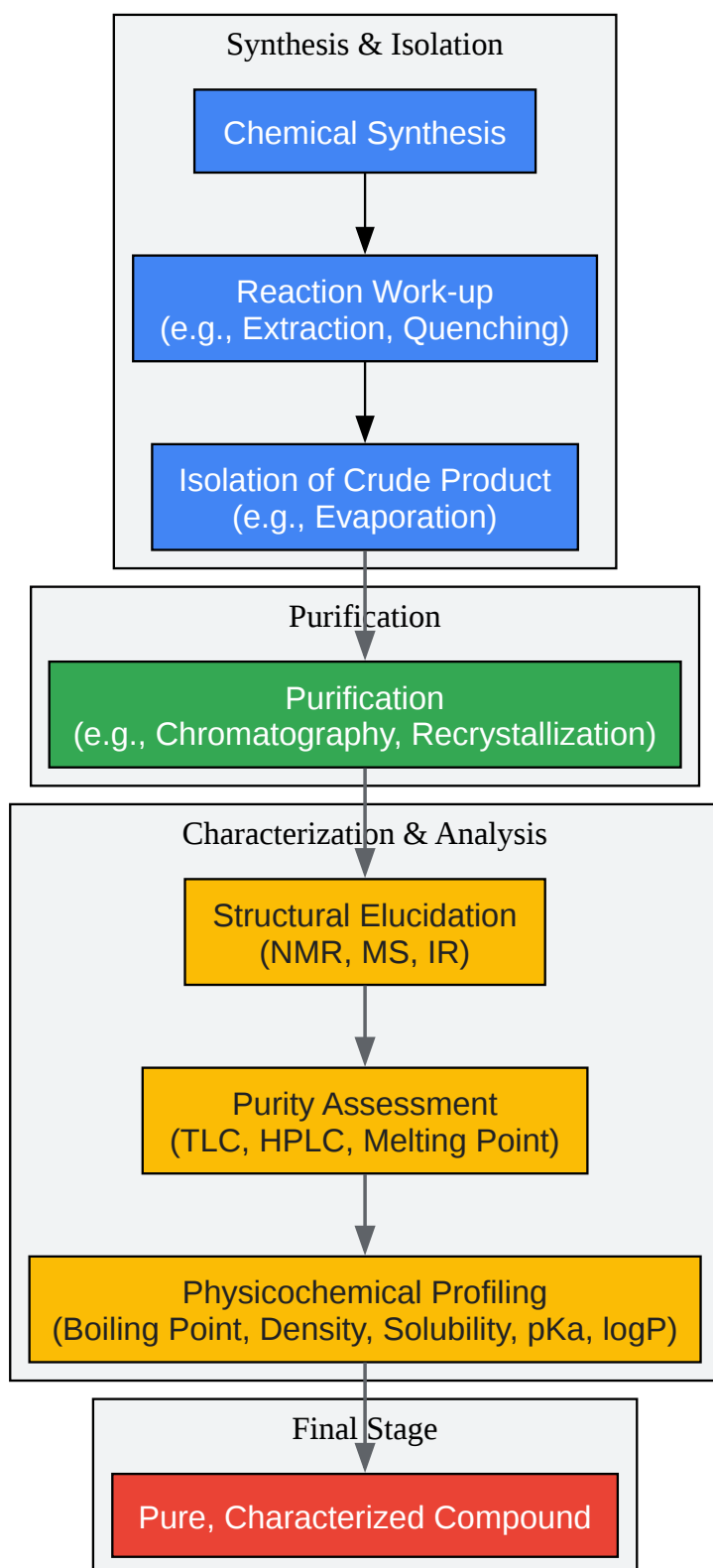
logP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), measures a compound's lipophilicity.

- Principle: logP is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. A positive logP indicates higher lipophilicity (fat-loving), while a negative value indicates higher hydrophilicity (water-loving).
- Methodology (Shake-Flask Method):
 - A known amount of the solute is dissolved in a mixture of pre-saturated n-octanol and water.
 - The mixture is shaken vigorously to allow the solute to partition between the two immiscible layers until equilibrium is reached.
 - The layers are separated by centrifugation.
 - The concentration of the solute in each layer is measured accurately, often using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 - The partition coefficient P is calculated as [concentration in octanol] / [concentration in water], and the logP is the base-10 logarithm of this value.

Workflow for Physicochemical Characterization

The determination of a compound's properties is part of a larger, systematic workflow in chemical research, from initial synthesis to final characterization. This process ensures the identity and purity of the target molecule.



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Caption: General workflow for the synthesis and characterization of a novel organic compound.

Conclusion

While comprehensive experimental data for **2-ethyl-1,3-oxazole** is not prevalent in current literature, its core physicochemical properties can be estimated through computational methods and contextualized by examining the parent oxazole ring. The established experimental protocols for determining properties such as boiling point, density, solubility, pKa, and logP are robust and essential for the thorough characterization required in drug discovery and material science. The systematic application of these analytical techniques within a structured research workflow is critical for validating the identity, purity, and potential utility of novel chemical entities.

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